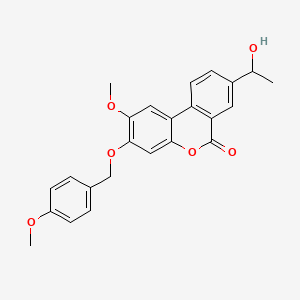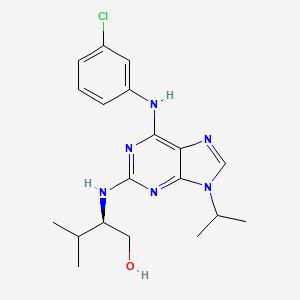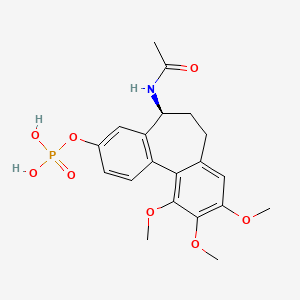
パロミド 529
概要
説明
パロミド 529は、TORC1およびTORC2複合体のデュアル阻害剤として機能する新規の低分子薬です。この薬は、腫瘍の増殖、血管新生、および血管透過性を抑制する能力で知られています。この化合物は、腫瘍と腫瘍間質の両方の促進に中心的な役割を果たすPI3K/Akt/mTORシグナル伝達経路を阻害するため、特にがん研究において注目されています .
科学的研究の応用
Palomid 529 has a wide range of scientific research applications, including:
Cancer Research: It is used as an anti-tumor agent due to its ability to inhibit the PI3K/Akt/mTOR signaling pathway. .
Radiotherapy: Palomid 529 acts as a radiosensitizer, enhancing the effects of radiation therapy in cancer treatment.
Age-Related Macular Degeneration: The compound has been studied for its potential use in treating age-related macular degeneration due to its anti-angiogenic properties.
Other Applications: Palomid 529 has also been investigated for its potential use in treating other diseases characterized by abnormal cell proliferation and angiogenesis.
作用機序
パロミド 529は、PI3K/Akt/mTORシグナル伝達経路の主要な構成要素であるTORC1およびTORC2複合体を阻害することによって効果を発揮します。 この阻害は、AktやmTORなどの下流標的のリン酸化を減少させ、最終的に細胞増殖、血管新生、および血管透過性の低下につながります . この化合物は、マトリックスメタロプロテイナーゼと低酸素誘導因子1-アルファの活性も阻害し、抗腫瘍効果にさらに貢献します .
類似の化合物との比較
This compoundは、TORC1とTORC2の両方の複合体を阻害する能力により、PI3K/Akt/mTOR阻害剤の中でユニークです。 このデュアル阻害により、一部の腫瘍細胞におけるAktシグナル伝達の増加につながる可能性のあるフィードバックループを回避することができ、ラパマイシンなどの他のmTOR阻害剤に見られる制限です . 類似の化合物には次のものがあります。
ラパマイシン: 主にTORC1複合体を標的とするmTOR阻害剤。
トリシン2: TORC1とTORC2の両方の複合体を標的とする強力なmTOR阻害剤ですが、this compoundとは結合親和性とメカニズムが異なります.
PF-04691502: mTORに対する高い結合親和性を有する別のPI3K/mTOR阻害剤ですが、薬物動態特性が異なります.
This compoundのTORC1とTORC2の両方の複合体を阻害するユニークな能力と、その良好な薬物動態特性により、がん治療やその他の用途におけるさらなる研究開発の有望な候補となっています。
生化学分析
Biochemical Properties
Palomid 529 plays a significant role in biochemical reactions by inhibiting the TORC1 and TORC2 complexes. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. Palomid 529 interacts with several key biomolecules, including the mammalian target of rapamycin (mTOR), phosphatidylinositol 3-kinase (PI3K), and protein kinase B (Akt). By binding to these enzymes, Palomid 529 effectively inhibits their activity, leading to reduced tumor growth, angiogenesis, and vascular permeability .
Cellular Effects
Palomid 529 exerts various effects on different cell types and cellular processes. It influences cell function by inhibiting cell signaling pathways, particularly the PI3K/Akt/mTOR pathway. This inhibition results in decreased cell proliferation, increased apoptosis, and reduced angiogenesis. Additionally, Palomid 529 affects gene expression and cellular metabolism by modulating the activity of key transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of Palomid 529 involves its binding interactions with the TORC1 and TORC2 complexes. By binding to these complexes, Palomid 529 inhibits their activity, leading to the dissociation of the TORC complexes and subsequent inhibition of Akt and mTOR signaling. This inhibition results in decreased phosphorylation of downstream targets, such as ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1, ultimately reducing cell growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Palomid 529 have been observed to change over time. The compound exhibits stability and retains its inhibitory activity over extended periods. Degradation of Palomid 529 can occur under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that Palomid 529 can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and angiogenesis .
Dosage Effects in Animal Models
The effects of Palomid 529 vary with different dosages in animal models. At lower doses, Palomid 529 effectively inhibits tumor growth and angiogenesis without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and immune suppression have been observed. These findings highlight the importance of optimizing the dosage of Palomid 529 to achieve maximum therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
Palomid 529 is involved in several metabolic pathways, primarily through its interaction with the PI3K/Akt/mTOR signaling pathway. By inhibiting this pathway, Palomid 529 affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, Palomid 529 interacts with enzymes and cofactors involved in various metabolic processes, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, Palomid 529 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. Palomid 529’s distribution is influenced by factors such as tissue permeability, blood flow, and cellular uptake mechanisms. These factors determine the compound’s localization and accumulation within target tissues .
Subcellular Localization
Palomid 529 exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows Palomid 529 to effectively inhibit the TORC1 and TORC2 complexes and exert its therapeutic effects. Understanding the subcellular localization of Palomid 529 is essential for optimizing its efficacy and minimizing off-target effects .
準備方法
パロミド 529の合成は、クマリン誘導体であるコア構造の調製から始まる複数のステップを伴います。合成経路には通常、次のステップが含まれます。
コア構造の形成: this compoundのコア構造は、C2炭素原子にケトン基を持つ1-ベンゾピラン部分の形成を含む一連の反応によって合成されます。
官能基化: その後、コア構造は、メトキシ基やヒドロキシエチル基などのさまざまな置換基で官能基化され、目的の化学的特性が得られます.
精製: 最終生成物は、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製され、高純度(≥98%)が確保されます.
化学反応の分析
パロミド 529は、次のようないくつかのタイプの化学反応を起こします。
酸化: この化合物は、特にヒドロキシエチル基で酸化反応を起こし、対応するケトンの生成につながります。
還元: 還元反応はケトン基で起こり、ヒドロキシエチル基に戻ります。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主な生成物は、this compoundの酸化および還元誘導体です。
科学研究への応用
This compoundは、次のものを含む幅広い科学研究への応用があります。
がん研究: PI3K/Akt/mTORシグナル伝達経路を阻害する能力により、抗腫瘍剤として使用されています。 .
放射線療法: this compoundは放射線増感剤として作用し、がん治療における放射線療法の効果を高めます。
加齢黄斑変性: この化合物は、その抗血管新生特性により、加齢黄斑変性の治療における潜在的な用途について研究されています.
その他の用途: This compoundは、異常な細胞増殖と血管新生を特徴とする他の疾患の治療における潜在的な用途についても調査されています.
類似化合物との比較
Palomid 529 is unique among PI3K/Akt/mTOR inhibitors due to its ability to inhibit both TORC1 and TORC2 complexes. This dual inhibition allows it to bypass feedback loops that can lead to increased Akt signaling in some tumor cells, a limitation observed with other mTOR inhibitors such as rapamycin . Similar compounds include:
Rapamycin: An mTOR inhibitor that primarily targets the TORC1 complex.
PF-04691502: Another PI3K/mTOR inhibitor with high binding affinity for mTOR but different pharmacokinetic properties.
Palomid 529’s unique ability to inhibit both TORC1 and TORC2 complexes, along with its favorable pharmacokinetic properties, makes it a promising candidate for further research and development in cancer therapy and other applications.
特性
IUPAC Name |
8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAHTLOYHVWAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=C(C=C4)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026005 | |
| Record name | 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914913-88-5 | |
| Record name | Palomid 529 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914913-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palomid 529 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914913885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palomid 529 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12812 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 914913-88-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALOMID 529 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV9409EWG4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















